4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide
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Overview
Description
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide is a synthetic organic compound that belongs to the class of sulfonylbenzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide typically involves the following steps:
Formation of the sulfonyl chloride: This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-acetylpiperazine to form the sulfonylpiperazine intermediate.
Amidation: Finally, the intermediate is reacted with m-toluidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the nature of the substituent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Sulfides.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide would depend on its specific application. Generally, such compounds can interact with biological targets like enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(p-tolyl)benzamide
- 4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide
Uniqueness
4-((4-acetylpiperazin-1-yl)sulfonyl)-N-(m-tolyl)benzamide may have unique properties such as specific binding affinities, stability under certain conditions, or particular biological activities that distinguish it from its analogs.
Properties
IUPAC Name |
4-(4-acetylpiperazin-1-yl)sulfonyl-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-15-4-3-5-18(14-15)21-20(25)17-6-8-19(9-7-17)28(26,27)23-12-10-22(11-13-23)16(2)24/h3-9,14H,10-13H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSZEBVTFRXXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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